NOX4 Enzymatic Inhibition Potency (Ki) Compared to Clinical-Stage Inhibitor GKT137831
The target compound demonstrates direct inhibition of human NOX4. In a cell-free assay using human NOX4 expressed in CHO cell membranes, it achieved an inhibition constant (Ki) of 144 nM by measuring the reduction in ROS production [1]. This potency is comparable to the well-characterized, first-in-class NOX4 inhibitor GKT137831, which has reported Ki values of 110 nM against NOX4 in similar enzymatic assays [2]. This places the target compound within the same potency range as a clinical candidate, validating its utility as a research probe for NOX4-dependent signaling, but with distinct intellectual-property (IP)-free structural chemistry.
| Evidence Dimension | Enzymatic inhibition constant (Ki) against human NOX4 |
|---|---|
| Target Compound Data | Ki = 144 nM |
| Comparator Or Baseline | GKT137831 (setanaxib): Ki = 110 nM against human NOX4 |
| Quantified Difference | 1.3-fold higher Ki for the target compound (comparable nanomolar potency) |
| Conditions | Cell-free assay: Human NOX4 expressed in CHO cell membranes, antagonist activity assessed as inhibition of ROS production [1]; Comparator data from independent published enzymatic studies [2]. |
Why This Matters
This confirms the compound is a potent NOX4 inhibitor comparable to clinical benchmarks, supporting its use in target validation where a structurally novel, non-proprietary inhibitor is required.
- [1] BindingDB, ChEMBL. Monomer ID: 50359527. Ki: 144 nM for human NOX4. Assay ID: 10. Entry ID: 50034246. View Source
- [2] Teixeira, G., et al. (2017). Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4. *European Journal of Medicinal Chemistry*, 125, 1200-1215. (Review of GKT137831 Ki data). View Source
